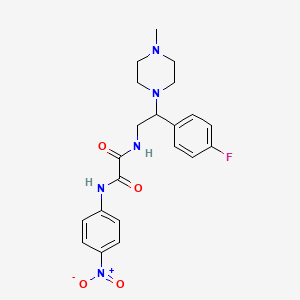

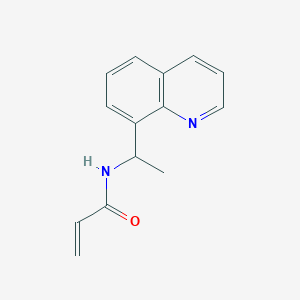

![molecular formula C12H11ClN6 B2598461 1-(4-chlorobenzyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine CAS No. 610279-50-0](/img/structure/B2598461.png)

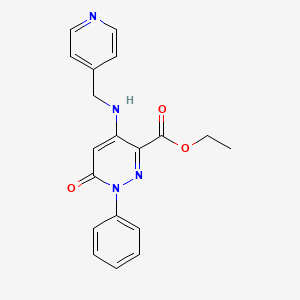

1-(4-chlorobenzyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-chlorobenzyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the molecular formula C12H11ClN6 . It is a type of pyrazolo[3,4-d]pyrimidine, a class of compounds that have been of significant interest for the medicinal chemistry community .

Synthesis Analysis

Pyrimidines, including pyrazolo[3,4-d]pyrimidines, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous methods for the synthesis of pyrimidines are described in the literature . For instance, Bakr et al. reported the synthesis of several new 1-phenylpyrazolo[3,4-d]pyrimidine analogs .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its molecular formula C12H11ClN6 . The compound is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines, including this compound, can undergo various chemical reactions. For example, they can be used in the synthesis of novel CDK2 inhibitors .Scientific Research Applications

Antimicrobial Agents

1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine: has shown significant potential as an antimicrobial agent. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit strong activity against various bacterial and fungal strains. This compound’s structure allows it to interfere with microbial cell wall synthesis, making it a promising candidate for developing new antibiotics .

Anticancer Therapeutics

This compound has been studied for its anticancer properties. It can inhibit the proliferation of cancer cells by interfering with DNA synthesis and repair mechanisms. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for chemotherapy drugs .

Anti-inflammatory Agents

1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine: has been explored for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases like arthritis .

Central Nervous System (CNS) Disorders

Research has indicated that this compound may have applications in treating CNS disorders. It can modulate neurotransmitter levels and has shown potential in treating conditions such as depression, anxiety, and epilepsy. Its ability to cross the blood-brain barrier makes it particularly valuable for CNS drug development .

Antiviral Agents

The compound has been investigated for its antiviral properties. It can inhibit the replication of certain viruses by targeting viral enzymes and proteins essential for their life cycle. This makes it a promising candidate for developing antiviral drugs against diseases like influenza and hepatitis .

Antioxidant Properties

Research has shown that 1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. This makes it a valuable compound for developing supplements or drugs aimed at reducing oxidative damage.

These applications highlight the versatility and potential of 1-[(4-chlorophenyl)methyl]-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Springer MDPI Open Medicinal Chemistry Journal BMC Chemistry Springer : MDPI : Open Medicinal Chemistry Journal : BMC Chemistry

Mechanism of Action

The mechanism of action of pyrazolo[3,4-d]pyrimidines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Future Directions

Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . Future research may focus on the development of new pyrazolo[3,4-d]pyrimidines as anti-inflammatory agents .

properties

IUPAC Name |

[1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN6/c13-9-3-1-8(2-4-9)6-19-12-10(5-17-19)11(18-14)15-7-16-12/h1-5,7H,6,14H2,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXNRAPPJBFRHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=NC=NC(=C3C=N2)NN)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

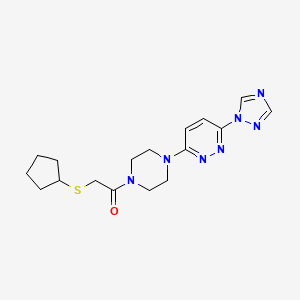

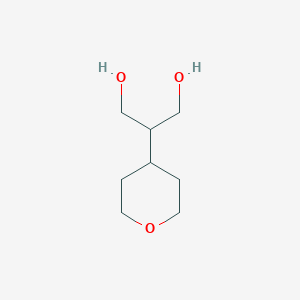

![Ethyl 6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2598384.png)

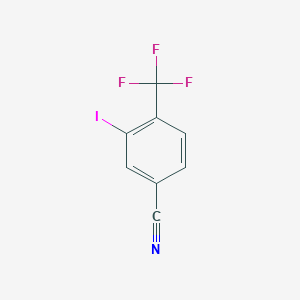

![N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide](/img/structure/B2598385.png)

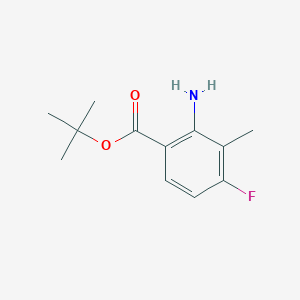

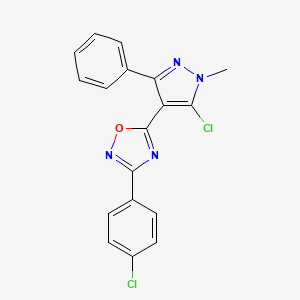

![Tert-butyl N-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]carbamate](/img/structure/B2598386.png)

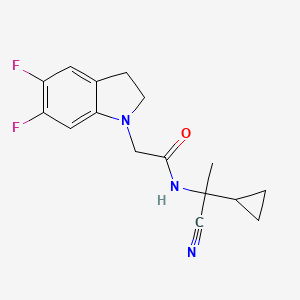

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2598393.png)